molecular formula C8H6F3NO2 B1345801 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 785762-99-4

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No.: B1345801
CAS No.: 785762-99-4
M. Wt: 205.13 g/mol
InChI Key: SWGQZRJBHQWQTL-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of efficient precursors and reagents, such as N-fluoropyridinium salts, can enhance the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the pyridine ring facilitates its incorporation into various biological systems. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-5-boronic acid
  • 5-(Trifluoromethyl)pyridin-2(1H)-one
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid is unique due to its specific trifluoromethyl and pyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGQZRJBHQWQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611361
Record name [5-(Trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785762-99-4
Record name [5-(Trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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